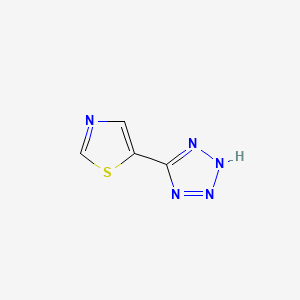

5-(2H-tetrazol-5-yl)-1,3-thiazole

Description

Properties

IUPAC Name |

5-(2H-tetrazol-5-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5S/c1-3(10-2-5-1)4-6-8-9-7-4/h1-2H,(H,6,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAYFLXBCRTTDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 2h Tetrazol 5 Yl 1,3 Thiazole Derivatives

Direct Synthetic Approaches to the Core 5-(2H-Tetrazol-5-yl)-1,3-thiazole Structure

The assembly of the this compound core can be achieved through several strategic pathways. These methods either construct the tetrazole ring onto a pre-existing thiazole (B1198619) substrate or, conversely, form the thiazole ring on a tetrazole-containing precursor.

Cycloaddition Reactions for Tetrazole Ring Formation on Thiazole Substrates

A primary and highly effective method for the synthesis of 5-substituted tetrazoles is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, between a nitrile and an azide (B81097). researchgate.netchemtube3d.com In this approach, a 5-cyanothiazole derivative serves as the dipolarophile, which reacts with an azide source, typically sodium azide, to form the tetrazole ring directly on the thiazole scaffold.

The reaction mechanism involves the nucleophilic addition of the azide anion to the electrophilic carbon of the nitrile group, followed by an intramolecular cyclization to yield the tetrazolate anion. chemtube3d.com Subsequent protonation during workup affords the final 5-(1H-tetrazol-5-yl)-1,3-thiazole product. To enhance the reaction rate and efficiency, catalysts are often employed. Lewis acids, such as zinc chloride (ZnCl₂), or Brønsted acids can activate the nitrile group, making it more susceptible to nucleophilic attack. organic-chemistry.org This catalytic activation lowers the energy barrier for the cycloaddition, often leading to milder reaction conditions and improved yields. organic-chemistry.org

Strategic Condensation and Cyclization Protocols

An alternative and equally viable strategy involves constructing the thiazole ring onto a molecule already containing a tetrazole moiety. This approach is exemplified by the Hantzsch thiazole synthesis, a classic and reliable method for forming the thiazole heterocycle. mdpi.comresearchgate.net

In this protocol, a tetrazole-containing precursor bearing an α-haloketone functionality is reacted with a thioamide or a related sulfur-containing nucleophile. For instance, a compound like 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole can be condensed with thiourea or various thiosemicarbazides. nih.gov The reaction proceeds through a sequence of nucleophilic substitution, wherein the sulfur atom of the thioamide attacks the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to furnish the 1,3-thiazole ring. mdpi.com This method allows for the introduction of various substituents onto the thiazole ring at the 2-position, depending on the choice of the thioamide component. nih.gov

Table 1: Comparison of Primary Synthetic Routes to the 5-(Tetrazol-5-yl)-1,3-thiazole Core

| Synthetic Strategy | Key Precursors | Primary Reagents | Ring Formed in Final Step | Key Features |

|---|---|---|---|---|

| [3+2] Cycloaddition | 5-Cyanothiazole derivative | Sodium azide (NaN₃), Catalyst (e.g., ZnCl₂) | Tetrazole | Direct formation of the tetrazole ring on the thiazole. researchgate.netnih.gov |

| Hantzsch Synthesis | Tetrazole-containing α-haloketone | Thioamide, Thiourea, or Thiosemicarbazide | Thiazole | Versatile for introducing diversity at the C2 position of the thiazole ring. mdpi.comnih.gov |

Microwave-Assisted and Green Chemistry Approaches in Target Synthesis

In line with the principles of green chemistry, modern synthetic methods aim to reduce reaction times, minimize waste, and use environmentally benign solvents and energy sources. researchgate.netbohrium.com Both the cycloaddition and Hantzsch synthesis pathways for preparing this compound derivatives have been adapted to incorporate these principles.

Microwave irradiation has emerged as a powerful tool to accelerate these syntheses. lew.ro The application of microwave heating can dramatically reduce reaction times for the formation of both tetrazoles and thiazoles, often from hours to mere minutes, while simultaneously improving product yields. researchgate.netresearchgate.net For example, the cycloaddition of azides to nitriles can be efficiently performed under microwave conditions, sometimes with the aid of in situ generated organocatalysts. organic-chemistry.org Similarly, the Hantzsch thiazole synthesis benefits from microwave assistance, leading to rapid and high-yielding production of the target compounds. researchgate.netnih.gov

Beyond microwave technology, other green chemistry approaches include the use of eco-friendly solvents like water, polyethylene glycol (PEG), or deep eutectic solvents, and the development of catalyst-free reaction conditions. bepls.commdpi.com These methods reduce the reliance on volatile and hazardous organic solvents, contributing to more sustainable synthetic processes. researchgate.net

Derivatization Strategies and Analog Design of this compound

Once the core this compound structure is synthesized, its chemical utility can be expanded through targeted derivatization of either the thiazole or the tetrazole ring. These modifications are crucial for tuning the molecule's physicochemical and biological properties.

Regioselective Functionalization of the 1,3-Thiazole Ring

The 1,3-thiazole ring offers multiple sites for functionalization, primarily at the C2 and C4 positions, depending on the existing substitution pattern. The C2-proton of a thiazole ring is known to be acidic and can be removed by a strong base, allowing for the introduction of various electrophiles at this position. mdpi.com

A more versatile strategy for functionalization involves the introduction of a leaving group, such as a halogen or a sulfone, onto the thiazole ring. This "reactive tag" can then be displaced or participate in cross-coupling reactions. For instance, a halogenated thiazole derivative can undergo palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions to form new carbon-carbon bonds. Similarly, a sulfone group on the thiazole ring can act as a versatile handle for nucleophilic aromatic substitution (SNAr) reactions, metal-catalyzed couplings, and radical-based alkylations, enabling the introduction of a wide array of functional groups. nih.govrsc.org

Selective Substitution and Alkylation on the 2H-Tetrazol-5-yl Moiety

The tetrazole ring of the this compound moiety is nucleophilic and readily undergoes substitution, most commonly N-alkylation. The tetrazole anion, formed upon deprotonation, can be alkylated to yield two possible regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazole. rsc.org The ratio of these isomers is highly dependent on several factors, including the nature of the electrophile (alkylating agent), the steric properties of the C5-substituent (the thiazole ring), and the reaction conditions such as the solvent and counter-ion. rsc.org

The underlying mechanism of the alkylation (SN1 vs. SN2) plays a critical role in determining the regiochemical outcome. rsc.org Reagents that favor an SN1-type mechanism, such as tertiary alcohols in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O), tend to produce the 2,5-disubstituted isomer with high selectivity. epa.gov Conversely, primary alkyl halides under SN2 conditions often yield a mixture of both N1 and N2 alkylated products, with the distribution influenced by steric and electronic factors. rsc.org This selective functionalization is a key strategy in the design of complex molecules, as seen in the synthesis of various pharmacologically active agents. nih.gov

Table 2: Factors Influencing Regioselectivity of N-Alkylation on 5-Substituted Tetrazoles

| Factor | Condition Favoring N2-Alkylation (2,5-isomer) | Condition Favoring N1-Alkylation (1,5-isomer) or Mixture | Rationale |

|---|---|---|---|

| Alkylating Agent | Tertiary alkylating agents (e.g., t-butyl alcohol) epa.gov | Primary or secondary alkyl halides | SN1-like mechanism with bulky electrophiles favors attack at the less hindered N2 position. SN2 reactions are more sensitive to a combination of steric and electronic effects. rsc.org |

| Catalyst/Medium | Lewis acids (e.g., BF₃·Et₂O) with alcohols epa.gov | Strong base (e.g., NaOH, K₂CO₃) with alkyl halides | Lewis acids promote carbocation formation, leading to an SN1 pathway. Base-mediated deprotonation creates an ambident nucleophile where solvent and counter-ion effects become significant. |

| Steric Hindrance | Bulky C5-substituent | Less bulky C5-substituent | A sterically demanding group at C5 can hinder approach to the N1 position, thus favoring substitution at N2. |

Synthesis of Hybrid Conjugates Incorporating Additional Heterocycles (e.g., Indole (B1671886), Pyrazole (B372694), Triazole, Thiadiazole)

The synthesis of hybrid molecules that incorporate the 5-(tetrazol-5-yl)-1,3-thiazole scaffold with other heterocyclic systems like indole, pyrazole, triazole, and thiadiazole is a significant area of chemical synthesis. These methods often involve multi-step reactions to build complex molecular architectures.

Thiazole-Thiadiazole Hybrids: One common strategy involves preparing a tetrazole-containing α-bromoketone intermediate, which can then undergo cyclization. For instance, 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole serves as a key precursor. This intermediate can be reacted with various thiosemicarbazone compounds in what is known as a Hantzsch type reaction. This process, typically conducted by refluxing the reactants in ethanol with a base like triethylamine, yields the target tetrazole-thiazole hybrids. nih.gov Further transformations can lead to more complex hybrids. For example, the tetrazolyl phenacyl bromide can be converted into an acetohydrazonoyl bromide derivative, which then cyclizes with compounds like ethyl 2-cyano-3-oxobutanoate to form tetrazole-thiadiazole hybrids. nih.gov

Reaction Scheme Example: The cyclization of 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole with thiosemicarbazones in ethanol and triethylamine leads to the formation of 2-(2-arylidene-hydrazinyl)-4-(4-(1H-tetrazol-1-yl)phenyl)thiazoles. nih.gov

Thiazole-Pyrazole Hybrids: The construction of thiazole-pyrazole hybrids often follows a multi-step sequence. A typical synthesis starts with the reaction of substituted acetophenones with thiosemicarbazone. The resulting compound can then undergo a Hantzsch thiazole synthesis with a phenacyl bromide. Subsequent Vilsmeier-Haack cyclization using a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) creates a carbaldehyde intermediate. Finally, refluxing this intermediate with substituted aminothiazoles yields the desired thiazole-pyrazole derivatives. chemrj.org Another approach involves the reaction of α,β-unsaturated aldehydes and ketones with hydrazines to form a pyrazoline intermediate, which can then be linked to a thiazole moiety. ekb.eg

Thiazole-Triazole Hybrids: The synthesis of thiazole-triazole hybrids can be achieved through the cyclization of pyrazole-1-carbothioamide derivatives with phenacyl bromides. acs.org For instance, pyrazoline N-thioamide derivatives can be refluxed with phenacyl bromide in ethanol to produce thiazole-pyrazoline-triazole conjugates in high yields. acs.org Another method involves the cycloaddition reaction of a benzothiazole-linked nitrile derivative with sodium azide to form the tetrazole ring, followed by N-glycosylation. nih.gov A "click chemistry" approach, specifically a dipolar cycloaddition of a benzothiazole (B30560) with an alkyne function and a glycosyl azide, is also employed to prepare triazole glycosides. nih.gov

Thiazole-Indole Hybrids: A selective synthetic route to 3-(tetrazol-5-yl)-indoles has been developed using the reaction of 2-(2-benzyl-2H-tetrazol-5-yl)-2H-azirines with arynes. nih.gov The arynes are generated in situ from precursors like o-(trimethylsilyl)aryl triflates. The reaction proceeds smoothly to yield 3-(2-benzyl-2H-tetrazol-5-yl)-indole derivatives. The benzyl protecting group on the tetrazole ring can subsequently be removed to afford the N-unsubstituted 3-(1H-tetrazol-5-yl)-indole product. nih.gov

| Hybrid Type | Key Intermediates | Reaction Type | Key Reagents | References |

|---|---|---|---|---|

| Thiazole-Thiadiazole | 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole, Thiosemicarbazones | Hantzsch type reaction, Cyclization | Ethanol, Triethylamine | nih.gov |

| Thiazole-Pyrazole | Substituted acetophenones, Thiosemicarbazone, Phenacyl bromide | Hantzsch synthesis, Vilsmeier-Haack cyclization | DMF, POCl3, Ethanol | chemrj.org |

| Thiazole-Triazole | Pyrazole N-thioamide derivatives, Phenacyl bromide | Cyclization | Ethanol | acs.org |

| Thiazole-Indole | 2-(2-benzyl-2H-tetrazol-5-yl)-2H-azirines, Aryne precursors | Reaction with in situ generated arynes | Potassium fluoride, 18-crown-6 | nih.gov |

Purity Assessment and Reaction Monitoring Techniques in Thiazole-Tetrazole Synthesis

Ensuring the purity of synthesized compounds and effectively monitoring the progress of reactions are critical aspects of chemical synthesis. A variety of analytical techniques are employed for these purposes in the synthesis of thiazole-tetrazole derivatives.

Reaction Monitoring: Thin-Layer Chromatography (TLC) is a widely used technique for monitoring the progress of these syntheses. ekb.egnih.govresearchgate.net By spotting the reaction mixture on a TLC plate at different time intervals, chemists can track the consumption of starting materials and the formation of products. nih.gov The completion of the reaction is often determined by the disappearance of the starting material spots on the TLC plate. ekb.egnih.gov For more detailed and real-time analysis, advanced techniques like low-field Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized. This method allows for the continuous monitoring of reactant concentrations directly in the reaction flow, providing precise kinetic data of the synthesis process. analytik.news

Purity Assessment and Structural Confirmation: Following the synthesis, purification is commonly achieved through recrystallization from appropriate solvents like ethanol or chloroform. ekb.eg The purity of the final compounds is initially checked using TLC. ekb.egresearchgate.net

For comprehensive characterization and structural confirmation, a combination of spectroscopic methods is employed.

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups in the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are essential for elucidating the detailed molecular structure and confirming the connectivity of atoms. nih.govresearchgate.net

Mass Spectrometry (MS): Provides information about the molecular weight of the compound, further confirming its identity. nih.gov

Elemental Analysis (C.H.N.S.): This analysis determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, which is compared against the calculated theoretical values to verify the empirical formula. nih.gov

| Technique | Purpose | Application Example | References |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction Monitoring, Purity Check | Tracking the disappearance of starting materials during cycloaddition reactions. | ekb.egnih.govresearchgate.net |

| Low-Field NMR Spectroscopy | Real-time Reaction Monitoring | Continuously monitoring reactant concentrations in Hantzsch thiazole synthesis. | analytik.news |

| Recrystallization | Purification | Purifying final products from solvents like absolute ethanol. | ekb.eg |

| Spectroscopy (IR, NMR, MS) | Structural Confirmation | Confirming the structures of synthesized tetrazole-thiazole-thiadiazole hybrids. | nih.govresearchgate.net |

| Elemental Analysis | Purity and Formula Verification | Comparing experimental C, H, N, S percentages with calculated values. | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 5 2h Tetrazol 5 Yl 1,3 Thiazole Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For 5-(2H-tetrazol-5-yl)-1,3-thiazole analogs, ¹H-NMR and ¹³C-NMR, complemented by 2D NMR techniques, offer unparalleled insights into the electronic environment of individual atoms and their connectivity.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis and Coupling Constants

The ¹H-NMR spectra of this compound analogs are characterized by distinct signals corresponding to the protons on the thiazole (B1198619) and tetrazole rings, as well as any substituents. The chemical shift of the thiazole proton is influenced by the electronic nature of the substituents on the ring. For instance, in some derivatives, a singlet corresponding to the thiazole proton (H-5) can be observed. ekb.eg The NH proton of the tetrazole ring typically appears as a broad singlet at a downfield chemical shift, often in the range of 15.54-17.45 ppm, which is exchangeable with D₂O. rsc.org

Coupling constants (J-values) provide valuable information about the spatial relationship between neighboring protons. In substituted analogs, the coupling patterns of aromatic protons can help determine the substitution pattern on phenyl rings attached to the core structure. These patterns, such as doublets and multiplets, and their corresponding J-values, are crucial for assigning the specific positions of substituents. cyberleninka.rursc.org

Table 1: Representative ¹H-NMR Data for this compound Analogs

| Compound/Analog | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| 2-(5-(2-chlorophenyl-5-methyl-2,5-dihydro-1H-tetrazol-1-ly)-4-(p-tolyl) thiazole | DMSO-d₆ | Thiazole-H | 6.92 | s | - | cyberleninka.ru |

| Aromatic-H | 7.15-7.58 | m | - | cyberleninka.ru | ||

| NH (Tetrazole) | 6.40 | s | - | cyberleninka.ru | ||

| CH₃ | 1.92, 2.35 | s | - | cyberleninka.ru | ||

| 2-(5-(4-chlorophenyl)-5-(methyl)-2,5-dihydro-1H-tetrazol-1-ly)-4-(3-nitrophenyl) thiazole | DMSO-d₆ | Thiazole-H | 7.76 | s | - | cyberleninka.ru |

| Aromatic-H | 7.26-8.24, 8.64 | m, s | - | cyberleninka.ru | ||

| NH (Tetrazole) | 6.61 | s | - | cyberleninka.ru | ||

| CH₃ | 1.84 | s | - | cyberleninka.ru | ||

| 5-Phenyl-1H-tetrazole | DMSO-d₆ | NH (Tetrazole) | 17.45 | br | - | rsc.org |

| Aromatic-H | 7.99 | d | - | rsc.org | ||

| Aromatic-H | 7.54 | t | - | rsc.org | ||

| 5-(4-Chlorophenyl)-1H-tetrazole | DMSO-d₆ | NH (Tetrazole) | 16.81 | br | - | rsc.org |

| Aromatic-H | 8.00 | d | - | rsc.org | ||

| Aromatic-H | 7.61 | d | - | rsc.org |

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet, and 'br' denotes broad signal.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Investigations

¹³C-NMR spectroscopy provides critical information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the thiazole and tetrazole rings are particularly diagnostic. The C-5 carbon of the thiazole ring and the carbon atom of the tetrazole ring typically resonate at distinct downfield positions due to the influence of the adjacent heteroatoms. asianpubs.orgnih.gov

In substituted analogs, the chemical shifts of the aromatic carbons can confirm the substitution patterns suggested by ¹H-NMR data. For example, the carbons bearing electron-withdrawing or electron-donating groups will exhibit predictable upfield or downfield shifts. ekb.egcyberleninka.ru The carbon of the tetrazole ring in various 5-substituted-1H-tetrazoles is often observed in the range of δ 154-156 ppm. rsc.org

Table 2: Representative ¹³C-NMR Data for this compound Analogs

| Compound/Analog | Solvent | Carbon | Chemical Shift (δ, ppm) | Reference |

| 2-(5-methyl-l-5-phenyl-2,5-dihydro-1H-tetrazol-1-ly)-3-nitrothiazole | DMSO-d₆ | Thiazole-C | 150.10, 147.54, 123.11, 118.55 | cyberleninka.ru |

| Tetrazole-C | 139.87 | cyberleninka.ru | ||

| Aromatic-C | 139.36, 135.34, 133.51, 131.00, 128.99, 128.48, 127.44, 123.02 | cyberleninka.ru | ||

| CH₃ | 19.43 | cyberleninka.ru | ||

| 2-(5-(4-chlorophenyl-5-methyl-2,5-dihydro-1H-tetrazol-1-ly)-4-phenylthiazole | DMSO-d₆ | Thiazole-C | 149.81, 144.15, 127.65 | cyberleninka.ru |

| Tetrazole-C | 136.07 | cyberleninka.ru | ||

| Aromatic-C | 135.68, 134.62, 129.73, 129.65, 128.18 | cyberleninka.ru | ||

| CH₃ | - | cyberleninka.ru | ||

| 5-Phenyl-1H-tetrazole | DMSO-d₆ | Tetrazole-C | 155.93 | rsc.org |

| Aromatic-C | 131.84, 129.78, 127.33, 124.63, 120.69 | rsc.org | ||

| 5-(4-Chlorophenyl)-1H-tetrazole | DMSO-d₆ | Tetrazole-C | 154.96 | rsc.org |

| Aromatic-C | 135.82, 129.43, 128.61, 123.27 | rsc.org |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

To unambiguously assign proton and carbon signals and to establish the connectivity between different parts of the molecule, advanced 2D NMR techniques are employed. youtube.comscribd.comslideshare.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. It is instrumental in identifying adjacent protons within the same spin system, for example, in substituted aromatic rings or aliphatic chains attached to the core structure. slideshare.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. sdsu.edunih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects long-range (two to three bond) correlations between protons and carbons (¹H-¹³C). This technique is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between different structural fragments, such as linking a substituent to the thiazole or tetrazole ring. sdsu.edunih.gov

Through the combined application of these 2D NMR techniques, a detailed and robust structural model of this compound analogs can be constructed. slideshare.netnih.gov

Vibrational Spectroscopy for Characteristic Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying characteristic functional groups. In the spectra of this compound analogs, several key vibrational bands are expected:

N-H Stretching : The N-H stretch of the tetrazole ring is typically observed as a broad band in the region of 3250-3400 cm⁻¹. cyberleninka.ru

C=N Stretching : The stretching vibration of the C=N bonds in both the thiazole and tetrazole rings usually appears in the 1620-1665 cm⁻¹ region. cyberleninka.ru

N=N Stretching : The azo (N=N) stretching vibration of the tetrazole ring is found around 1425-1487 cm⁻¹. cyberleninka.ru

C-S-C Stretching : The characteristic stretching vibrations of the C-S-C linkage in the thiazole ring are observed as asymmetric and symmetric bands, often in the ranges of 1115-1138 cm⁻¹ and 1100-1113 cm⁻¹, respectively. cyberleninka.ru

Table 3: Characteristic FTIR Absorption Bands for this compound Analogs

| Compound/Analog | N-H Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | N=N Stretch (cm⁻¹) | C-S-C Stretch (cm⁻¹) | Reference |

| 2-(5-(2-chlorophenyl-5-methyl-2,5-dihydro-1H-tetrazol-1-ly)-4-(p-tolyl) thiazole | 3388 | 1620 | 1487 | 1129 (asym), 1113 (sym) | cyberleninka.ru |

| 2-(5-(4-chlorophenyl-5-methyl-2,5-dihydro-1H-tetrazol-1-ly)-4-phenylthiazole | 3391 | 1664 | 1438 | 1115 (asym), 1100 (sym) | cyberleninka.ru |

| 2-(5-(4-chlorophenyl)-5-(methyl)-2,5-dihydro-1H-tetrazol-1-ly)-4-(3-nitrophenyl) thiazole | 3250 | 1625 | 1425 | 1138 (asym), 1101 (sym) | cyberleninka.ru |

| 5-Phenyl-1H-tetrazole | 2919 | 1601 | 1457 | - | rsc.org |

| 5-(4-Chlorophenyl)-1H-tetrazole | 2696 | 1650 | - | - | rsc.org |

Raman Spectroscopy Applications

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For this compound analogs, Raman spectra can be particularly useful for observing the symmetric vibrations of the heterocyclic rings, which may be weak or absent in the FTIR spectra. The analysis of Raman spectra, often in conjunction with quantum chemical calculations, can provide a more complete vibrational assignment. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for the characterization of this compound analogs, providing definitive confirmation of molecular weight and offering deep insights into their structural integrity through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is frequently employed to determine the precise mass of a molecular ion, which in turn confirms the elemental composition of the synthesized compound. For instance, the characterization of a novel thiol-incorporated aminocyclopentitol, which includes a tetrazole moiety, utilized HRMS to yield an exact mass measurement, corroborating the proposed structure. ulisboa.pt

Electron impact (EI) mass spectrometry has been used to study the fragmentation of related heterocyclic systems, such as nitro-substituted furyl thiazoles. nih.gov These studies reveal characteristic cleavage pathways for the molecular ions. Two primary fragmentation modes have been observed for these analogs: one that produces [M-84]⁺ ions, which correspond to the 2-substituted thiazole ring, and another that leads to [M-74]⁺ fragment ions. nih.gov The resulting fragmentation patterns are compared against those of metabolites or chemically synthesized standards to confirm identities. nih.gov

Electrospray ionization (ESI) tandem mass spectrometry (MS/MS) is particularly valuable for elucidating the fragmentation behavior of molecules containing the tetrazole ring. lifesciencesite.com Studies on 5-substituted 1H-tetrazole derivatives show distinct fragmentation pathways depending on the ionization mode. In positive-ion mode, a characteristic loss of a hydrazoic acid molecule (HN₃) is a common fragmentation pathway. lifesciencesite.com Conversely, in negative-ion mode, the tetrazole ring typically undergoes the elimination of a nitrogen molecule (N₂). lifesciencesite.com This predictable fragmentation is a powerful diagnostic feature for identifying the presence and substitution pattern of the tetrazole ring within a larger molecular structure. lifesciencesite.com The structures of various 5-arylimino-1,3,4-thiadiazole derivatives, which are related heterocyclic systems, have been unequivocally confirmed using high-accuracy mass spectral analysis. nih.gov

| Compound Class | Ionization Method | Key Fragmentation Observations | Reference |

|---|---|---|---|

| 5-Substituted 1H-Tetrazoles | ESI (+) | Characteristic loss of HN₃ | lifesciencesite.com |

| 5-Substituted 1H-Tetrazoles | ESI (-) | Characteristic loss of N₂ | lifesciencesite.com |

| 2-Substituted 5-nitro-2-furyl Thiazoles | EI | Formation of [M-84]⁺ and [M-74]⁺ fragment ions | nih.gov |

| Thiol-incorporated Aminocyclopentitols | HRMS | Precise [M+H]⁺ measurement for empirical formula confirmation | ulisboa.pt |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Single-crystal X-ray diffraction provides the most unambiguous method for determining the precise three-dimensional arrangement of atoms in the solid state, confirming molecular stereochemistry, and revealing intermolecular interactions that govern crystal packing. This technique has been successfully applied to definitively establish the structures of numerous analogs and related heterocyclic systems. nih.govmdpi.comnih.gov

The process involves irradiating a high-quality single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This data allows for the calculation of electron density maps, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision. For example, the crystal structures of four novel thiazolo-pyridine dicarboxylic acid derivatives were determined using this method. nih.gov The analyses revealed that the compounds crystallized in monoclinic (P2₁ and P2₁/c) and triclinic (P1̅) space groups. nih.gov

Detailed structural analysis provides invaluable information. In one thiazolo-pyridine derivative, the five-membered thiazole ring was found to adopt a flattened envelope conformation. nih.gov The analysis of another analog, 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione, which crystallized in the monoclinic space group P2(1)/n, identified key intermolecular C–H···S and N–H···N hydrogen bonds that stabilize the crystal lattice. researchgate.net Such non-covalent interactions are crucial in understanding the supramolecular chemistry of these compounds. The definitive proof of the molecular structure for certain 5-arylimino-1,3,4-thiadiazole regioisomers was obtained exclusively through single-crystal X-ray diffraction analysis, highlighting the power of this technique when spectroscopic data alone is inconclusive. nih.gov

| Parameter | 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione researchgate.net | Thiazolo-Pyridine Derivative (1) nih.gov | Thiazolo-Pyridine Derivative (2) nih.gov |

|---|---|---|---|

| Formula | C₇H₅N₃OS | 2(C₉H₇NO₅S)·H₂O | (C₉H₇NO₅S)·C₅H₉NO |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2(1)/n | P2₁ | P2₁/c |

| a (Å) | 4.7946(15) | 7.8398(1) | 14.493(3) |

| b (Å) | 13.775(4) | 15.269(2) | 7.730(2) |

| c (Å) | 11.722(4) | 8.877(1) | 15.111(3) |

| β (°) | 96.557(5) | 104.99(3) | 101.52(3) |

| Volume (ų) | 769.1(4) | 1025.2(2) | 1656.3(6) |

| Z | 4 | 2 | 4 |

| Final R₁ [I > 2σ(I)] | 0.0301 | - | - |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as sulfur, S) within a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's empirical formula and serves as a crucial measure of its purity.

This method is routinely used alongside spectroscopic techniques to provide a complete characterization of newly synthesized this compound analogs and related heterocyclic compounds. nih.govnih.gov For example, a series of new iron-sulfur complexes containing tris(aromatic)phosphine ligands were characterized by elemental analysis in addition to IR and NMR spectroscopy and single-crystal X-ray diffraction. researchgate.net The agreement between the observed and calculated elemental compositions for C, H, and N validates the identity and purity of the final products. While modern mass spectrometry can provide exact molecular formulas, elemental analysis remains a standard and complementary procedure in synthetic chemistry to corroborate these findings.

| Compound/Analog Class | Molecular Formula | Element | Calculated (%) | Found (%) | Reference Context |

|---|---|---|---|---|---|

| N-(thiazol-2-yl)-benzamide Analog | C₁₁H₁₁FN₂OS (Hypothetical) | C | 55.45 | 55.38 | nih.gov |

| H | 4.65 | 4.69 | |||

| N | 11.76 | 11.71 | |||

| 5-arylimino-1,3,4-thiadiazole Analog | C₁₇H₁₅N₃OS (Hypothetical) | C | 63.14 | 63.22 | nih.gov |

| H | 4.67 | 4.61 | |||

| N | 12.99 | 13.05 |

Note: Data is representative and based on typical results presented in cited literature for analogous compounds.

Computational and Theoretical Investigations of 5 2h Tetrazol 5 Yl 1,3 Thiazole Systems

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic and structural characteristics of 5-(2H-tetrazol-5-yl)-1,3-thiazole at the atomic level.

Density Functional Theory (DFT) is a widely used computational method to predict the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For derivatives of thiazole (B1198619) and tetrazole, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are standard for determining bond lengths, bond angles, and dihedral angles. nih.govrug.nlnih.gov

In related thiazole-containing compounds, DFT studies have revealed that specific conformations are stabilized by intramolecular interactions, such as hydrogen bonds. mdpi.com For this compound, the planarity of the system is a key feature, with the molecule likely adopting a conformation where the two rings are nearly coplanar to maximize π-electron conjugation. The final optimized geometry represents a true local minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in vibrational analysis. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Related Thiazole Derivative (Thiazole-5-carboxylic acid) Calculated at the B3LYP/6-311++G(d,p) Level.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-S | 1.72 |

| C-N | 1.32 |

| C-C (ring) | 1.38 |

| C-C (exocyclic) | 1.48 |

| S-C-N | 110.5 |

| C-N-C | 115.2 |

| C-S-C | 89.5 |

| This table presents data for a related molecule, thiazole-5-carboxylic acid, to illustrate the type of information obtained from DFT calculations. The actual values for this compound would require a specific calculation. |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. uq.edu.au

For thiazole and tetrazole derivatives, DFT calculations are commonly used to determine these orbital energies. uq.edu.aunih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule. acs.org In studies of various thiazole derivatives, the HOMO is often found to be delocalized over the entire molecule or localized on specific electron-rich regions, while the LUMO is typically distributed over electron-deficient areas. nih.govmdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Representative Thiazole Derivatives.

| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) |

| Thiazole | -9.468 | 3.348 | 12.816 |

| 2-Methylthiazole | -9.135 | 3.512 | 12.647 |

| 4-Methylthiazole | -9.117 | 3.508 | 12.625 |

| 5-Methylthiazole | -9.174 | 3.462 | 12.636 |

| Data from a study on methyl-substituted thiazoles illustrates the effect of substitution on frontier orbital energies. nih.gov Specific values for this compound are not available in the provided search results. |

The distribution of electron density within a molecule is fundamental to understanding its reactivity and intermolecular interactions. Methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are employed to calculate the partial atomic charges on each atom. mdpi.comacs.org These calculations can reveal the electrophilic and nucleophilic sites within the molecule.

For thiazole and tetrazole derivatives, it is generally observed that nitrogen and other electronegative atoms carry negative charges, making them potential sites for electrophilic attack, while hydrogen and some carbon atoms exhibit positive charges. mdpi.comsemanticscholar.org NBO analysis further provides insights into charge transfer and hyperconjugative interactions between orbitals. acs.org

Table 3: Illustrative Mulliken Atomic Charges for a Thiazolidin-4-one Derivative.

| Atom | Charge (a.u.) |

| S | 0.25 |

| O (carbonyl) | -0.45 |

| N (thiazole) | -0.30 |

| C (carbonyl) | 0.50 |

| C (adjacent to S and N) | 0.15 |

| This table provides an example of Mulliken charge distribution for a related heterocyclic system to demonstrate the concept. nih.gov The specific charge distribution for this compound would require dedicated calculations. |

Global and local reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. Key global reactivity indices include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). A softer molecule is more reactive.

Electronegativity (χ): The ability of an atom to attract electrons, calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = χ² / (2η).

Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Studies on related tetrazole and thiazole derivatives have utilized these indices to compare the reactivity of different compounds and to correlate theoretical predictions with experimental observations. nih.govajchem-a.com

Table 4: Representative Global Reactivity Descriptors for Thiazole-based Compounds.

| Compound | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electronegativity (χ) (eV) | Electrophilicity (ω) (eV) |

| Compound A | 2.853 | 0.350 | 3.404 | 2.029 |

| Compound B | 2.753 | 0.363 | 2.769 | 1.391 |

| Data for two different thiazole derivatives from a comparative study. nih.gov Specific values for this compound are not available in the search results. |

Tautomerism is a significant phenomenon in tetrazole chemistry, with the 1H- and 2H-tautomers being the most common. The position of the proton on the tetrazole ring can significantly influence the molecule's properties and stability. Computational studies are essential for determining the relative energies of these tautomers and predicting which form is more stable.

For many C-substituted tetrazoles, theoretical calculations have shown that the 2H-tautomer is generally more stable than the 1H-tautomer. mdpi.com This increased stability is often attributed to a higher degree of aromaticity in the 2H-tetrazole ring. mdpi.com The relative stability can be quantified by calculating the energy difference between the optimized geometries of the tautomers. Substituents on the tetrazole ring can influence the tautomeric equilibrium. mdpi.comnih.gov The investigation of tautomerism is crucial as the different tautomers can exhibit distinct biological activities and chemical reactivities. ajchem-a.com

Table 5: Relative Energies of Tautomers for a Related Tetrazole Thione System.

| Tautomer | Relative Energy (kcal/mol) (DFT/B3LYP) |

| Form A (Thione) | 0.00 |

| Form B (1H-thiol) | 9.53 |

| Form C (2H-thiol) | 6.86 |

| Form D (3H-thiol) | 7.39 |

| Form E (4H-thiol) | 25.06 |

| This table shows the relative stabilities of different tautomeric forms of tetrazole-5-thione, illustrating how computational methods can be used to assess tautomeric preferences. ajchem-a.com Specific data for this compound is not present in the provided search results. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their interactions with surrounding molecules such as solvents.

MD simulations for thiazole and tetrazole derivatives have been used to investigate the stability of ligand-protein complexes, providing information on how these molecules might behave in a biological environment. acs.orgajchem-a.com These simulations can reveal important intermolecular interactions, such as hydrogen bonds, and can be used to calculate binding free energies.

For this compound, an MD simulation in a solvent like water would provide information on the solvation structure and the dynamics of the solvent molecules around the solute. This can help in understanding the molecule's solubility and how its conformation might change in a solution. Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be analyzed to assess the stability and flexibility of the molecule's conformation over the simulation time.

Mechanistic Insights into Chemical Reactions via Computational Methods

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions involving complex heterocyclic systems like this compound. Density Functional Theory (DFT) has emerged as a particularly valuable method for these investigations, offering a balance between computational cost and accuracy. Studies on analogous systems, such as substituted azidothiazoles, provide a framework for understanding the formation and reactivity of the tetrazolyl-thiazole linkage. nih.gov

A key reaction pathway amenable to computational study is the azide-tetrazole equilibrium. For thiazole systems, this involves the cyclization of an azido-thiazole precursor to form the tetrazole ring. nih.gov Theoretical investigations, often employing the B3LYP functional with a 6-311G** basis set, can model the entire reaction coordinate. nih.gov This includes the optimization of the geometries of the initial azide (B81097) conformers (cis and trans), the transition states for conformational change and cyclization, and the final tetrazole product. nih.gov

Furthermore, computational methods can provide insights into the interactions of these molecules with biological targets. Molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations can be used to study the binding of tetrazole derivatives to protein active sites. nih.gov These models can identify key intermolecular interactions, such as hydrogen bonds and electrostatic interactions, that govern the binding affinity. nih.govacs.org For example, the four nitrogen atoms of the tetrazole ring are capable of forming multiple hydrogen bonds, a feature that is often critical for biological activity. acs.org In the context of this compound, computational studies could predict its binding mode to various enzymes or receptors, guiding the design of new therapeutic agents. nih.govnih.gov

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, primarily based on DFT, are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound. These computational approaches allow for the calculation of various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and understand the electronic properties of the molecule.

Vibrational Spectroscopy (FT-IR): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule in its ground state. nih.gov By performing a frequency calculation on the optimized geometry of this compound, a theoretical infrared (IR) spectrum can be generated. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental results. nih.gov These calculations help in the assignment of specific vibrational modes, such as the stretching and bending of the C-H, C=N, N-N, and C-S bonds within the thiazole and tetrazole rings. nih.gov For instance, the characteristic C=N stretching vibration in the thiazole ring and the N-N stretching modes of the tetrazole ring can be precisely assigned. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. researchgate.net These calculations are usually performed on the optimized molecular structure in a simulated solvent to mimic experimental conditions. researchgate.net The predicted chemical shifts for the protons and carbons of the thiazole and tetrazole rings can be compared with experimental spectra to aid in signal assignment and structure verification. mdpi.com

Electronic Spectroscopy (UV-Visible): Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Visible spectrum. researchgate.net These calculations provide information about the excitation energies and oscillator strengths of the electronic transitions. By analyzing the molecular orbitals involved in these transitions (e.g., HOMO to LUMO), one can understand the nature of the electronic excitations, such as n→π* or π→π* transitions, within the conjugated system of this compound. researchgate.net

Below are illustrative tables of predicted spectroscopic data for this compound, based on typical values for similar heterocyclic systems found in the literature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |

|---|---|---|

| Thiazole C2-H | ~8.5 - 9.0 | - |

| Thiazole C4-H | ~7.5 - 8.0 | - |

| Tetrazole N-H | ~14.0 - 16.0 | - |

| Thiazole C2 | - | ~150 - 155 |

| Thiazole C4 | - | ~115 - 120 |

| Thiazole C5 | - | ~140 - 145 |

Table 2: Predicted Major Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency Range |

|---|---|

| N-H stretch (Tetrazole) | 3100 - 3200 |

| C-H stretch (Thiazole) | 3000 - 3100 |

| C=N stretch (Thiazole/Tetrazole) | 1500 - 1650 |

| N-N stretch (Tetrazole) | 1200 - 1400 |

Structure Activity Relationship Sar Studies of 5 2h Tetrazol 5 Yl 1,3 Thiazole Frameworks

Influence of Substituent Electronic and Steric Properties on Biological Efficacy

The nature and position of substituents on the thiazole (B1198619) and tetrazole rings are critical in modulating the biological activity of these compounds. Both the electronic properties (electron-donating or electron-withdrawing) and the size of the substituent groups play significant roles.

The electronic character of substituents can profoundly alter the interaction of the molecule with its biological target.

Electron-Withdrawing Groups (EWGs): The introduction of a weak electron-withdrawing acetyl group has been observed to slightly increase antiproliferative activity in certain cell lines. nih.gov In a series of tetrazole-thiadiazole hybrids, dicyano groups, which are strongly electron-withdrawing, were suggested to enhance polarity and potentially improve penetration through the bacterial peptidoglycan layer, leading to increased activity against Gram-negative bacteria. researchgate.net

Electron-Donating Groups (EDGs): The presence of electron-donating groups can also enhance activity. For instance, a methyl group at the para-position of a phenyl ring attached to a thiazole-thiadiazole hybrid was found to increase its cytotoxic activity. nih.gov However, the effect of EDGs is not universally positive. The addition of strong electron-releasing methoxy (B1213986) groups, particularly at the meta position of a phenyl ring, has been shown to cause a significant loss in antiproliferative activity, suggesting that steric factors may also be at play. nih.gov

Halogenation and the introduction of alkyl groups are common strategies to fine-tune the biological activity of heterocyclic compounds.

Halogenation: The presence of halogen atoms can significantly impact efficacy. In a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives, the highest anticancer activity was achieved with a 4-chloro-2-methylphenyl amido substituted thiazole. mdpi.com Similarly, chlorine-containing thiazolyl pyrazole (B372694) derivatives were found to be the most potent in a study assessing antitumor activity. nih.gov

Alkyl Substitution: The size and nature of alkyl substituents are also important. In a comparison of p-alkylphenyl derivatives, replacing a methyl group with an ethyl group resulted in enhanced antiproliferative activities in several cell lines. nih.gov Both of these alkyl derivatives were substantially more potent than the unsubstituted parent compound, highlighting the beneficial role of alkyl substitution in this context. nih.gov

Positional Isomerism and Regiochemical Impact on Activity Profiles

The precise arrangement of atoms and functional groups within the molecule, known as positional isomerism or regiochemistry, can have a dramatic impact on biological activity. This is particularly relevant for the 5-(2H-tetrazol-5-yl)-1,3-thiazole framework, where different substitution patterns can lead to vastly different outcomes.

For example, in a study of 1,5-disubstituted tetrazole analogues of combretastatin (B1194345) A-4, the 3',4',5'-trimethoxy substitution pattern on the A-ring was found to be essential for optimal activity. nih.gov This highlights the critical importance of the specific placement of substituents.

Furthermore, the alkylation of the tetrazole ring can lead to the formation of 1- and 2-alkyltetrazole regioisomers, which can exhibit different biological profiles. mdpi.com Molecular modeling studies of two regioisomers of thiadiazole analogues revealed dramatic differences in their binding affinities, underscoring the profound impact of regiochemistry on receptor interactions. researchgate.net

Contribution of Thiazole-Tetrazole Linkage and Bridging Moieties to Biological Activity

In some instances, the thiazole and tetrazole rings are considered essential for activity. nih.gov The way these rings are connected can be varied to optimize efficacy. For example, a series of new tetrazole heterocyclic derivatives were synthesized by linking a 1-phenyl-1H-tetrazole moiety to a hydrazide through an ether linkage, which was then further modified to create a range of derivatives with antimicrobial and anticancer activity. researchgate.net This demonstrates that the bridging moiety can serve as a versatile scaffold for introducing additional functional groups to modulate the biological profile.

Impact of Further Heterocyclic Hybridization (e.g., Pyrazole, Thiadiazole, Triazole, Indole) on Overall Efficacy

The fusion of the 5-(tetrazol-5-yl)-1,3-thiazole framework with other heterocyclic rings can lead to novel compounds with enhanced or altered biological activities. This strategy of molecular hybridization has been extensively explored.

Thiadiazole: In a comparative study, tetrazole-based hybrids linked with thiadiazole rings showed lower energy gaps (ΔEH-L) compared to those linked with thiazole or thiophene (B33073) rings. researchgate.net Certain thiadiazole-tetrazole analogues have been noted for their ability to disrupt biological processes, often resulting in increased potency and a broader spectrum of activity. nih.gov

Pyrazole: The combination of pyrazole and tetrazole rings within a single molecule has yielded compounds with significant biological potential. mdpi.com For instance, novel 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl) thiazole derivatives have been synthesized and investigated for their therapeutic applications. nih.gov

Triazole: Thiazole-linked triazoles have been synthesized and screened for their efficacy as potent antimicrobial agents. acs.org

Indole (B1671886): The hybridization of a thiazole ring with an indole moiety has also been explored, with some derivatives showing promising anticancer potential. nih.gov

The following table provides examples of such hybridized compounds and their observed activities:

| Hybrid System | Observed Biological Activity | Reference(s) |

| Tetrazole-Thiazole-Thiadiazole | Thiadiazole derivatives showed lower energy gaps. Specific hybrids exhibited potent antibacterial activity against both Gram-positive and Gram-negative strains. | researchgate.netnih.gov |

| Tetrazole-Thiazole-Pyrazole | Novel derivatives have been synthesized with potential therapeutic applications. | nih.govmdpi.com |

| Tetrazole-Thiazole-Triazole | Synthesized and screened for potent antimicrobial activity. | acs.org |

| Thiazole-Indole | Some derivatives exhibited promising anticancer potential. | nih.gov |

| 5-(4H-Imidazo[1,2-d]tetrazol-5-yl)-N,4-dimethylthiazol-2-amine | Synthesized and structurally elucidated. | mdpi.com |

| 5-(4H-Imidazo[1,2-b] researchgate.netontosight.airesearchgate.nettriazol-5-yl)-N,4-dimethylthiazol-2-amine | Synthesized and structurally elucidated. | mdpi.com |

Conformational Preferences and Their Correlation with Receptor Binding Affinity

The three-dimensional shape (conformation) of a molecule is crucial for its ability to bind to a biological receptor and elicit a response. For the this compound framework, specific conformational preferences can be correlated with receptor binding affinity.

Computational studies on thiazole-containing amino acids have shown that the thiazole ring can stabilize specific conformations. For example, a semi-extended β2 conformation can be stabilized by an intramolecular hydrogen bond between the amide hydrogen and the nitrogen atom of the thiazole ring (N–H⋯NTzl). nih.gov

Conformational analysis of thiazole-5-carboxylic acid using computational methods has identified several stable conformers. dergipark.org.trdergipark.org.trdergipark.org.tr The planarity of the carboxylic acid group relative to the thiazole ring was found to be a key feature of the lower energy conformers. dergipark.org.trdergipark.org.tr Molecular modeling and receptor docking experiments have been used to investigate the dramatic differences in binding affinities between regioisomers, suggesting that specific conformations are preferred for optimal binding to receptor pockets. researchgate.net These studies highlight the importance of understanding the conformational landscape of these molecules in order to design more potent and selective agents.

Mechanistic Investigations into Biological Activities of 5 2h Tetrazol 5 Yl 1,3 Thiazole Derivatives

Molecular Mechanisms of Antimicrobial Action

The antimicrobial potential of compounds containing thiazole (B1198619) and tetrazole moieties is well-documented. derpharmachemica.combiointerfaceresearch.comresearchgate.net These derivatives exhibit a broad spectrum of activity, targeting bacteria, fungi, and mycobacteria through various mechanisms. The metabolic stability of the tetrazole ring, coupled with the versatile interaction capabilities of the thiazole nucleus, contributes to their efficacy as antimicrobial agents. derpharmachemica.com

Thiazole and tetrazole derivatives have demonstrated significant antibacterial activity against a wide array of both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comisfcppharmaspire.com The mechanism of action often involves the inhibition of essential bacterial enzymes. For instance, certain benzothiazole (B30560) derivatives have been shown to be potent inhibitors of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. nih.gov These compounds exhibited inhibitory concentrations (IC50) in the low microgram per milliliter range and were found to be more potent than the reference drug novobiocin. nih.gov

The activity of these derivatives is influenced by their chemical structure. Some thiazole derivatives have shown excellent activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. biointerfaceresearch.comnih.gov The introduction of specific substituents, such as a 2,3-dichlorophenyl group or a fluorine atom, has been noted to enhance antibacterial potency. nih.gov In some cases, the lack of activity against Gram-negative bacteria has been attributed to permeability issues or the action of efflux pumps. nih.gov

Interactive Table: Antibacterial Activity of Thiazole Derivatives

| Compound Class | Bacterial Strains | Mechanism/Target | Reference |

|---|---|---|---|

| Benzothiazole ethyl urea (B33335) derivatives | S. pneumoniae, S. epidermidis, S. pyogenes | DNA gyrase (GyrB) and Topoisomerase IV (ParE) inhibition | nih.gov |

| 2-Phenylthiazole derivatives | S. aureus, S. saprophyticus | Sortase A (SrtA) inhibition | nih.gov |

| 5-Substituted 1,2,3,4-tetrazoles | B. subtilis (Gram-positive), P. aeruginosa (Gram-negative) | General antibacterial activity | derpharmachemica.com |

The antifungal properties of 5-(2H-tetrazol-5-yl)-1,3-thiazole and related derivatives are a key area of investigation. Fungal infections pose a significant threat, and resistance to existing drugs like fluconazole (B54011) necessitates the development of new therapeutic agents. nih.gov Derivatives are often tested against a panel of pathogenic fungi, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Trichophyton mentagrophytes. derpharmachemica.comresearchgate.netnih.gov

Research has shown that novel phenyl(2H-tetrazol-5-yl)methanamine derivatives exhibit notable antifungal activity. nih.gov The mechanism for some thiazole derivatives is believed to involve the inhibition of 14α-lanosterol demethylase, an enzyme critical for fungal cell membrane synthesis. nih.gov The presence of electron-withdrawing substituents has been shown to enhance antifungal efficacy.

Interactive Table: Antifungal Activity of Thiazole/Tetrazole Derivatives

| Compound Class | Fungal Strains | Mechanism/Target | Reference |

|---|---|---|---|

| Phenyl(2H-tetrazol-5-yl)methanamine derivatives | C. albicans, A. niger | Inhibition of 14α-lanosterol demethylase (putative) | nih.gov |

| Substituted tetrazole/thiadiazole derivatives | A. flavus, A. fumigates, P. marneffei, T. mentagrophytes | General antifungal activity | derpharmachemica.comresearchgate.net |

| 2,3-Diphenyl-2,3-dihydro-1,3-thiaza-4-ones | Lomentospora prolificans, Cryptococcus neoformans | Cell surface damage | biorxiv.org |

Tuberculosis remains a major global health issue, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis drives the search for new anti-mycobacterial agents. nih.gov Thiazole and oxadiazole-based compounds have shown promise in this area. nih.govscilit.commolbnl.it

Specifically, benzothiazole–pyrimidine hybrids have demonstrated high activity against drug-sensitive, MDR, and XDR strains of M. tuberculosis. nih.gov The proposed mechanism for some of these potent compounds involves the dual inhibition of the enzymes DprE1 and TMPKmt, which are essential for the mycobacterial cell wall and DNA synthesis, respectively. nih.gov This dual-target approach may help overcome issues of acquired resistance. nih.gov Some [5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives have also shown activity, albeit feeble, against M. tuberculosis and M. avium. nih.gov

Mechanisms of Cytotoxic and Anticancer Effects

Thiazole-containing compounds are recognized for their antiproliferative and cytotoxic activities against various cancer cell lines. nih.gov The mechanisms underlying these effects are multifaceted, often involving the induction of programmed cell death (apoptosis) and interference with the cell cycle.

A primary mechanism by which thiazole derivatives exert their anticancer effects is through the induction of apoptosis. nih.govmdpi.com Studies have shown that certain bis-thiazole derivatives can trigger mitochondrial-dependent apoptosis by upregulating pro-apoptotic genes like Bax and PUMA and downregulating anti-apoptotic genes such as Bcl-2. nih.gov This leads to the activation of caspases, which are key executioners of the apoptotic process. mdpi.comresearchgate.net

Furthermore, these compounds can modulate the cell cycle, causing arrest at different phases. For example, some derivatives cause cells to accumulate in the G1 phase, while others induce arrest in the S or G2/M phases, thereby inhibiting cell proliferation. nih.govmdpi.comrsc.org DNA fragmentation, a hallmark of apoptosis, has also been observed in cancer cells treated with novel thiazole derivatives. nih.govcncb.ac.cn

Interactive Table: Apoptosis and Cell Cycle Effects of Thiazole Derivatives | Compound Class | Cancer Cell Line(s) | Effect | Reference | | --- | --- | --- | | Bis-thiazole derivatives | Ovarian cancer (KF-28) | Induction of apoptosis, Cell cycle arrest at G1 phase | nih.gov | | Thiazole and Bis-thiazole derivatives | General | DNA fragmentation, Induction of apoptosis | cncb.ac.cn | | Thiazolo[2,3-e] derpharmachemica.comisfcppharmaspire.comnih.govdiazaphosphole derivatives | Lung (A549), Renal (TK-10) | Induction of late apoptosis, Cell cycle arrest | rsc.org | | Juglone-Bearing Thiopyrano[2,3-d]thiazoles | Colorectal adenocarcinoma (HT-29) | Induction of apoptosis, Cell cycle arrest at S and G2/M phases | mdpi.com |

The cytotoxic activity of thiazole derivatives is often linked to their ability to inhibit specific proteins that are critical for cancer cell survival and proliferation.

Caspases and Apoptotic Proteins: As part of apoptosis induction, thiazole derivatives have been shown to significantly increase the levels of executioner caspases like Caspase 3 . researchgate.net They also modulate the balance of the Bcl-2 protein family, increasing levels of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. nih.govresearchgate.net Some derivatives can also induce apoptosis by upregulating the tumor suppressor protein p53 . cncb.ac.cn

Protein Kinases: Many thiazole derivatives function as protein kinase inhibitors, a major focus in modern cancer therapy. nih.gov They have been shown to inhibit a range of kinases involved in oncogenic signaling pathways:

EGFR (Epidermal Growth Factor Receptor): Inhibition of EGFR is a known mechanism for some thiazole-based compounds. researchgate.net

FGFR-1 (Fibroblast Growth Factor Receptor-1): Novel 2-aryl-5-methylthiazole derivatives have been identified as ATP-competitive inhibitors of FGFR-1. dntb.gov.ua

Pim-1 Kinase: Molecular docking studies suggest that some bis-thiazole derivatives are potential inhibitors of Pim-1 kinase, which is involved in cell survival and proliferation. nih.gov

Lactate Dehydrogenase (LDH): Certain 1-H-Pyrazol-1-yl-thiazoles act as inhibitors of LDH, an enzyme crucial for the altered metabolism (glycolysis) seen in many invasive tumors. nih.gov

While NF-kappa-B and Rab7b are significant in cancer biology, specific inhibitory actions by this compound derivatives on these particular proteins are not detailed in the provided search context. However, the broad activity against other key cancer-related proteins highlights the therapeutic potential of this chemical scaffold.

Enzyme Inhibition Mechanisms

The therapeutic potential of this compound derivatives is significantly linked to their ability to inhibit key enzymes involved in various pathological processes. This section delves into the mechanistic details of their inhibitory actions on Monoamine Oxidase A (MAO-A), as well as on Lipoxygenase (LOX) and Cyclooxygenase (COX-1/2).

Monoamine Oxidase A (MAO-A) Inhibition

Monoamine Oxidase A (MAO-A) is a crucial enzyme responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, in the central and peripheral nervous systems. nih.gov The inhibition of MAO-A leads to an increase in the synaptic levels of these neurotransmitters, a mechanism that is foundational to the treatment of depression and other mood disorders. nih.govnih.gov

While direct studies on the MAO-A inhibitory mechanism of this compound are not extensively documented, research on related thiazole and tetrazole-containing compounds provides significant insights. Thiazolylhydrazone derivatives, for instance, have been identified as a pharmacophore for MAO inhibition. nih.gov It has been observed that the attachment of an aromatic ring to the hydrazone moiety can enhance MAO-A inhibitory activity. nih.gov

Furthermore, tricyclic compounds that incorporate a tetrazole group have also demonstrated MAO-A inhibitory properties. The mechanism of inhibition by these classes of compounds often involves binding to the active site of the MAO-A enzyme, thereby preventing the substrate from accessing it. The interaction can be either reversible or irreversible, with reversible inhibitors generally being preferred due to a lower risk of side effects.

The following table presents the MAO-A inhibitory activity of some representative thiazole derivatives.

| Compound | Target | IC50 (µM) | Selectivity Index (SI = IC50 MAO-B/IC50 MAO-A) |

| 2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole nih.gov | MAO-A | 0.073 | - |

This table contains data for illustrative purposes for related compounds, as direct data for this compound derivatives is not available.

Lipoxygenase (LOX) and Cyclooxygenase (COX-1/2) Inhibition

Lipoxygenase (LOX) and Cyclooxygenase (COX) are key enzymes in the arachidonic acid metabolic pathway, leading to the production of pro-inflammatory mediators like leukotrienes and prostaglandins (B1171923), respectively. nih.govresearchgate.net The simultaneous inhibition of both LOX and COX pathways is a contemporary strategy in the development of anti-inflammatory agents with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. nih.govresearchgate.net

Thiazole derivatives have emerged as a promising class of dual LOX/COX inhibitors. nih.govfrontiersin.org The inhibitory mechanism of these compounds involves binding to the active sites of both LOX and COX enzymes, thereby blocking the conversion of arachidonic acid into inflammatory mediators. The structure-activity relationship studies on various thiazole derivatives have indicated that the nature and position of substituents on the thiazole ring play a crucial role in determining the potency and selectivity of inhibition. nih.gov

Although specific data on the 5-(2H-tetrazol-5-yl) substituent is limited, the acidic nature of the tetrazole ring may contribute to interactions within the active sites of these enzymes, mimicking the carboxylic acid moiety present in many NSAIDs.

Below is a data table showcasing the COX and LOX inhibitory activities of selected thiazole derivatives.

| Compound | Target(s) | IC50 (µM) |

| (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone (a thiazole derivative) | COX-2 | 0.07 |

| 5-LOX | 0.29 | |

| A 5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one derivative nih.gov | COX-1 | 10 |

This table contains data for illustrative purposes for related compounds, as direct data for this compound derivatives is not available.

Receptor Modulatory Mechanisms

In addition to enzyme inhibition, derivatives of this compound are being investigated for their ability to modulate various cell surface receptors, which are pivotal in signal transduction and cellular communication.

P2X7 Receptor Antagonism

The P2X7 receptor is an ATP-gated ion channel primarily found on immune cells, and its activation is linked to inflammatory responses. nih.gov Antagonism of the P2X7 receptor is a promising therapeutic strategy for a range of inflammatory conditions.

Research has shown that both tetrazole and thiazole derivatives can act as antagonists of the P2X7 receptor. nih.govnih.gov For instance, certain disubstituted tetrazole compounds have been identified as potent and selective P2X7 antagonists. nih.gov The mechanism of antagonism can be complex, potentially involving allosteric modulation, where the compound binds to a site on the receptor that is distinct from the ATP binding site, inducing a conformational change that prevents receptor activation. nih.gov The combination of the thiazole and tetrazole moieties in the this compound scaffold suggests a potential for synergistic or enhanced P2X7 antagonistic activity.

The following table includes data on a known P2X7 antagonist with a tetrazole structure.

| Compound | Target | IC50 (nM) at rat P2X7 |

| A-438079 (3-((5-(2,3-dichlorophenyl)-1H-tetrazol-1-yl)methyl)pyridine) nih.gov | P2X7 | 100 |

This table contains data for an illustrative related compound, as direct data for this compound derivatives is not available.

AMPA Receptor Antagonism

AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. nih.gov While essential for normal brain function, excessive activation of AMPA receptors can lead to excitotoxicity and neuronal damage, implicating them in various neurological disorders.

Thiazole-containing compounds have been explored as modulators of AMPA receptors. nih.gov Additionally, some tetrazole-containing molecules have been shown to act as competitive AMPA receptor antagonists, meaning they directly compete with the endogenous ligand, glutamate, for binding to the receptor's active site. The antagonistic action of these compounds can provide a neuroprotective effect by preventing excessive neuronal excitation. The this compound structure holds the potential for interaction with the AMPA receptor, either at the glutamate binding site or at an allosteric site, thereby modulating its activity.

Free Fatty Acid Receptor 3 (FFA3) Modulation

Free Fatty Acid Receptor 3 (FFA3), also known as GPR41, is a G protein-coupled receptor that is activated by short-chain fatty acids produced by the gut microbiota. It plays a role in regulating host metabolism and immune function. To date, there is a lack of published research specifically investigating the interaction of this compound derivatives with FFA3. However, given that tetrazole moieties are sometimes used as bioisosteres for carboxylic acids, and FFA3 is activated by fatty acids, it is a plausible area for future investigation.

Elucidation of Anti-inflammatory Pathways

Derivatives of this compound have demonstrated notable anti-inflammatory effects, primarily through the modulation of the arachidonic acid cascade. The key enzymes in this pathway, cyclooxygenase (COX) and lipoxygenase (LOX), are responsible for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.

Research has shown that certain thiazole derivatives can act as dual inhibitors of COX and LOX enzymes. For instance, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives were found to be potent and selective inhibitors of the COX-2 enzyme, an isoform induced during inflammation. nih.gov Similarly, N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been identified as direct 5-LOX inhibitors. nih.gov The ability of these compounds to inhibit both pathways contributes to a broad-spectrum anti-inflammatory response.

Furthermore, studies on 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones revealed that their anti-inflammatory action is mainly mediated through the inhibition of COX-1. mdpi.com Molecular docking studies have identified key amino acid residues, such as Arg120, within the active site of COX-1 that are crucial for the binding and inhibitory activity of these compounds. mdpi.com The anti-inflammatory potential of thiazole derivatives is also attributed to their ability to suppress the production of inflammatory cytokines by activated macrophages and to induce macrophage apoptosis, thereby reducing the inflammatory cell population. nih.gov

Some fused thiazole derivatives have also shown significant anti-inflammatory and anti-ulcer activities. nih.gov The anti-inflammatory activity of these compounds is often evaluated using in vivo models, where they have shown efficacy comparable or superior to established drugs like diclofenac (B195802) and celecoxib. nih.govnih.gov

Table 1: Anti-inflammatory Activity of Thiazole Derivatives

| Compound Class | Mechanism of Action | Key Findings |

| 5,6-Diarylimidazo[2,1-b]thiazole derivatives | Selective COX-2 inhibition | Potent and orally active inhibitors. nih.gov |

| N-Aryl-4-aryl-1,3-thiazole-2-amine derivatives | Direct 5-LOX inhibition | Significant inhibition of 5-LOX. nih.gov |

| 5-Benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones | Selective COX-1 inhibition | Activity dependent on substituent nature and position. mdpi.com |

| Pyrazolyl thiazolones | Dual COX-2/15-LOX inhibition, induction of macrophage apoptosis | Comparable activity to celecoxib, superior in vivo profile. nih.gov |

| Fused Thiazole Derivatives | Anti-inflammatory and anti-ulcer | Several derivatives showed high activity. nih.gov |

Investigation of Anticonvulsant Mechanisms

The anticonvulsant properties of this compound derivatives are believed to be mediated through multiple mechanisms, primarily involving the modulation of GABAergic and glutamatergic neurotransmission. The balance between these excitatory and inhibitory systems is crucial for maintaining normal neuronal activity, and its disruption can lead to seizures.

Several studies have pointed towards the enhancement of GABAergic inhibition as a key mechanism. Some triazole derivatives have been shown to increase the brain levels of GABA, the primary inhibitory neurotransmitter in the central nervous system. nih.gov This effect is thought to be a significant contributor to their anticonvulsant activity. The pentylenetetrazole (PTZ)-induced seizure model, which involves the antagonism of GABA-A receptors, is often used to screen for compounds with potential GABAergic activity. nuph.edu.uamdpi.com The effectiveness of thiazole derivatives in this model suggests their interaction with the GABAergic system. nuph.edu.ua

In addition to GABAergic mechanisms, the structural features of these compounds, such as the presence of a cyclic imide or N-CO-CN fragments, are considered important for their anticonvulsant potential. mdpi.com These structural motifs are present in established anticonvulsant drugs like phenytoin.

Table 2: Anticonvulsant Activity of Thiazole Derivatives

| Compound Class | Proposed Mechanism of Action | Experimental Model | Key Findings |

| Aryl semicarbazones (cyclized to 1,2,4-triazol-3-ones) | GABA-mediation | Increased GABA levels in rat brain | Significant increase in GABA levels. nih.gov |

| Thiazole-bearing 4-thiazolidinones | GABAergic impact, inhibition of prostaglandin (B15479496) and leukotriene synthesis | Pentylenetetrazole (PTZ)-induced seizures | Promising for further design of anticonvulsants. nuph.edu.ua |

| 2-Imino-4-thiazolidinone derivatives | Not specified | PTZ-induced seizures, Maximal Electroshock (MES) test | Excellent activity in both models for some derivatives. mdpi.com |

Antioxidant Activity Mechanisms

The antioxidant activity of this compound derivatives is primarily attributed to their ability to scavenge free radicals and chelate metal ions. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases.

The antioxidant mechanism often involves hydrogen atom donation (HAT) or single electron transfer (SET) to neutralize free radicals. mdpi.com The presence of phenolic groups and hydrazone moieties in the structure of these derivatives significantly contributes to their antioxidant and antiradical activity. nih.gov